molecular formula C21H25N5O5S2 B2442809 ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 932514-19-7

ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2442809
CAS RN: 932514-19-7
M. Wt: 491.58
InChI Key: KLYHANWZJZTLRQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a pyrazolo[3,4-d]pyrimidin-6-yl group, a thio group, a propanamido group, and a tetrahydrobenzo[b]thiophene-3-carboxylate group. These groups suggest that the compound could have interesting chemical and biological properties .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

This compound and its derivatives have been extensively used in the synthesis of novel heterocyclic compounds. The versatility of ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in reacting with various reagents to form pyran, pyridine, and pyridazine derivatives has been demonstrated, showcasing its potential in the creation of polyfunctionally substituted heterocycles with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Research

Researchers have leveraged the chemical structure of ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to synthesize new compounds with significant anticancer activities. A study highlighted the synthesis of novel heterocycles utilizing this compound, which, upon evaluation, displayed potent activity against colon cancer HCT-116 human cancer cell lines. This indicates the compound’s pivotal role in the development of new chemotherapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Antibacterial and Antimicrobial Applications

The synthesis of heterocyclic compounds containing a sulfonamido moiety from ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been explored for antibacterial purposes. Some of these synthesized compounds were found to exhibit high antibacterial activities, suggesting the compound’s utility in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Apoptosis-Inducing Agents

The compound has also been a cornerstone in the discovery of new apoptosis-inducing agents for breast cancer. The synthesis approach involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related chemical, led to compounds that showed significant antiproliferative potential against breast cancer cell lines, underscoring the importance of this class of compounds in cancer research (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Future Directions

The future research directions for a compound like this could involve exploring its potential uses in various fields, such as medicine, materials science, or chemistry. This could involve studying its biological activity, its reactivity with other compounds, or its physical properties .

properties

IUPAC Name

ethyl 2-[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S2/c1-3-31-20(30)15-12-6-4-5-7-14(12)33-19(15)24-17(28)11(2)32-21-23-16-13(18(29)25-21)10-22-26(16)8-9-27/h10-11,27H,3-9H2,1-2H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYHANWZJZTLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC4=C(C=NN4CCO)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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